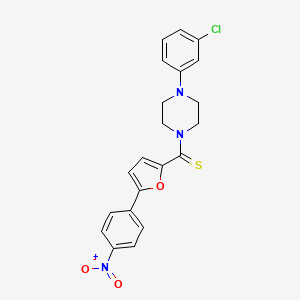

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c22-16-2-1-3-18(14-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-4-6-17(7-5-15)25(26)27/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMUBRBHGWRZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a complex organic molecule notable for its diverse structural features, including a piperazine ring and a furan moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.35 g/mol. The structure includes:

- Piperazine Ring : Suggests psychoactive properties.

- Furan Moiety : Associated with various biological activities.

- Nitrophenyl Group : Known for its role in enhancing biological activity through electronic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated potential against various bacterial strains.

- Anticancer Properties : Initial in vitro studies suggest efficacy against certain cancer cell lines.

- Neuropharmacological Effects : The piperazine component is linked to activities such as anxiolytic and antidepressant effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

- Receptors : Binding to neurotransmitter receptors may modulate neurochemical pathways.

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways can lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Piperazine and triazole | Antidepressant |

| 6-(3-Oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal | Triazole fused with pyridine | Antifungal |

| 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-[1,2,4]thiazolo[3,2-b][1,3]triazol-6-ol | Furan and thiazole rings | Anticancer |

The unique combination of the furan ring with the piperazine structure contributes to the distinct pharmacological profile of this compound.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

-

Antimicrobial Studies :

- In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Cancer Cell Line Testing :

- Cytotoxicity assays revealed that the compound induces apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic studies indicated that it may interfere with cell cycle progression.

-

Neuropharmacological Assessment :

- Animal models indicated anxiolytic effects similar to those of standard anxiolytics.

- Behavioral tests showed improved outcomes in models of depression.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

| Compound Name | Piperazine Substituent | Furan Substituent | Linker Group | Reference |

|---|---|---|---|---|

| (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione (Target) | 3-Chlorophenyl | 4-Nitrophenyl | Thiocarbonyl | - |

| [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | 4-Fluorophenyl | 3-Chlorophenyl | Thiocarbonyl | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Unsubstituted (C-2) | Carbonyl | |

| [4-(3-Methylphenyl)piperazin-1-yl][5-(2,4-dichlorophenyl)furan-2-yl]methanethione | 3-Methylphenyl | 2,4-Dichlorophenyl | Thiocarbonyl |

Key Observations :

- Electron-withdrawing vs. donating groups: The target compound’s 4-nitro group (strong electron-withdrawing) contrasts with the 4-fluoro (mild electron-withdrawing) in and the 4-amino (electron-donating) in . Nitro groups enhance polarity and may improve receptor binding but reduce membrane permeability.

- Halogen effects : Chlorine (lipophilic) vs. fluorine (smaller, electronegative) influence LogP and metabolic stability. For example, the fluorophenyl analog in has XLogP3 = 5.4, whereas the target compound’s nitro group likely reduces LogP due to increased polarity.

- Linker groups : Thiocarbonyl (C=S) in the target compound vs. carbonyl (C=O) in alter electronic properties. Thiocarbonyl is less polarizable but may enhance resistance to enzymatic degradation.

Calculated Physicochemical Properties

| Property | Target Compound (Inferred) | [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | 4-(4-Aminophenyl)piperazin-1-ylmethanone |

|---|---|---|---|

| Molecular Formula | C21H17ClN3O3S | C21H18ClFN2OS | C16H17N3O2 |

| Molecular Weight (g/mol) | ~424.9 | 400.9 | 283.3 |

| XLogP3 | ~4.8 | 5.4 | ~2.1 |

| Topological PSA (Ų) | ~90 | 51.7 | ~65 |

| Hydrogen Bond Acceptors | 6 | 4 | 5 |

Notes:

Q & A

Basic Research Question: What are the recommended synthetic routes and purification strategies for (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione?

Answer:

The synthesis of this compound likely involves coupling a substituted piperazine with a nitrophenyl-furan moiety. A multi-step approach is recommended:

- Step 1 : Prepare the 3-chlorophenylpiperazine intermediate via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 2 : Functionalize the furan-2-ylmethanethione core using a thiocarbonylation reaction under inert conditions to avoid oxidation .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the nitrophenyl and piperazine groups) .

- NMR spectroscopy : Use - and -NMR to verify substituent positions. The 3-chlorophenyl group will show distinct aromatic splitting patterns, while the methanethione group may exhibit deshielding effects .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and charge distribution, which influence reactivity .

Advanced Research Question: What experimental designs are suitable for assessing environmental stability and degradation pathways?

Answer:

Adopt a tiered approach inspired by long-term environmental studies :

- Lab-scale stability tests : Expose the compound to UV light, varying pH (2–12), and microbial cultures (e.g., soil slurry). Monitor degradation via LC-MS/MS and identify metabolites .

- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity. Compare results with structurally similar compounds (e.g., fluorophenylpiperazine derivatives) to infer structure-activity relationships .

- Field simulations : Deploy microcosms mimicking soil/water systems to study bioaccumulation and abiotic transformation under controlled conditions .

Advanced Research Question: How can contradictions in bioactivity data (e.g., conflicting IC50_{50}50 values across studies) be resolved?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Use validated cell lines (e.g., HEK-293 for receptor-binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Batch-to-batch consistency : Ensure synthetic batches are ≥98% pure (HPLC-validated) and characterized via elemental analysis .

- Multivariate analysis : Apply ANOVA or machine learning to isolate confounding variables (e.g., temperature, incubation time) in dose-response datasets .

Advanced Research Question: What methodologies are effective for studying the compound’s interaction with biological targets (e.g., serotonin receptors)?

Answer:

- Radioligand binding assays : Use -labeled 5-HT or 5-HT receptors in transfected CHO cells. Calculate values via competitive displacement curves .

- Molecular docking : Simulate binding poses using receptor crystal structures (PDB: 7E2Z). Prioritize piperazine and nitrophenyl groups as key pharmacophores .

- Functional assays : Measure cAMP production or calcium flux in real-time to assess agonist/antagonist activity .

Basic Research Question: What safety protocols are critical for handling this compound in the laboratory?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent thione oxidation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogous piperazine derivatives) .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.